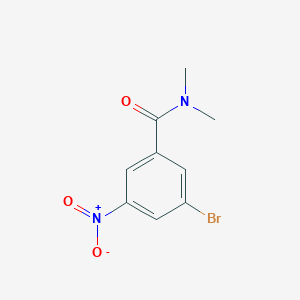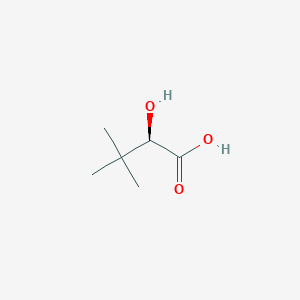
N-omega-Hydroxy-L-arginine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Omega-Hydroxy-L-Arginine is a non-proteinogenic L-alpha-amino acid with the chemical formula C6H14N4O3 . It is an intermediate in the biosynthesis of nitric oxide from L-arginine, catalyzed by nitric oxide synthase . This compound plays a significant role in various biological processes, including the regulation of vascular tone and immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Omega-Hydroxy-L-Arginine can be synthesized through the hydroxylation of L-arginine using nitric oxide synthase (NOS) enzymes . The reaction typically involves the use of NADPH and oxygen as co-factors . The process can be carried out in vitro using purified NOS enzymes or in vivo within biological systems .
Industrial Production Methods
These microorganisms can be cultured in bioreactors under controlled conditions to produce the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
N-Omega-Hydroxy-L-Arginine undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to produce nitric oxide and citrulline.
Reduction: It can be reduced back to L-arginine under certain conditions.
Substitution: It can participate in substitution reactions where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Catalyzed by nitric oxide synthase in the presence of NADPH and oxygen.
Reduction: Can be achieved using reducing agents such as sodium borohydride.
Substitution: Various reagents can be used depending on the desired substitution.
Major Products
Oxidation: Produces nitric oxide and citrulline.
Reduction: Produces L-arginine.
Substitution: Produces various substituted derivatives of this compound.
Scientific Research Applications
N-Omega-Hydroxy-L-Arginine has numerous applications in scientific research:
Mechanism of Action
N-Omega-Hydroxy-L-Arginine exerts its effects primarily through its role as an intermediate in the biosynthesis of nitric oxide . It is hydroxylated by nitric oxide synthase to produce nitric oxide and citrulline . Nitric oxide is a key signaling molecule that regulates vascular tone, immune response, and neurotransmission . The compound also inhibits arginase, which can modulate the availability of L-arginine for nitric oxide production .
Comparison with Similar Compounds
Similar Compounds
L-Arginine: The precursor of N-Omega-Hydroxy-L-Arginine in the nitric oxide synthesis pathway.
N-Hydroxy-nor-L-Arginine: A similar compound with a slightly different structure and similar biological activity.
Uniqueness
This compound is unique due to its dual role as both an intermediate in nitric oxide synthesis and an inhibitor of arginase . This dual functionality makes it a valuable compound for studying the regulation of nitric oxide production and its effects on various biological processes .
Properties
CAS No. |
53054-07-2 |
|---|---|
Molecular Formula |
C6H14N4O3 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid |
InChI |
InChI=1S/C6H14N4O3/c7-4(5(11)12)2-1-3-9-6(8)10-13/h4,13H,1-3,7H2,(H,11,12)(H3,8,9,10)/t4-/m0/s1 |
InChI Key |
FQWRAVYMZULPNK-BYPYZUCNSA-N |
SMILES |
C(CC(C(=O)O)N)CN=C(N)NO |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)NO |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)NO |
Key on ui other cas no. |
53054-07-2 |
physical_description |
Solid |
sequence |
X |
Synonyms |
6-NOHA N(G)-hydroxy-L-arginine N(omega)-hydroxy-L-arginine N(omega)-hydroxyarginine N-omega-hydroxy-L-arginine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


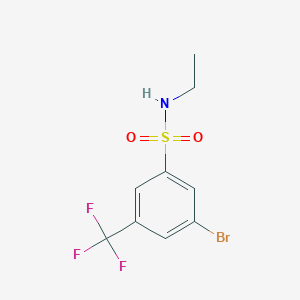

![Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate](/img/structure/B1604459.png)
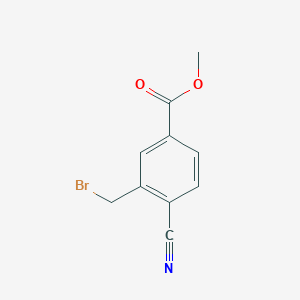
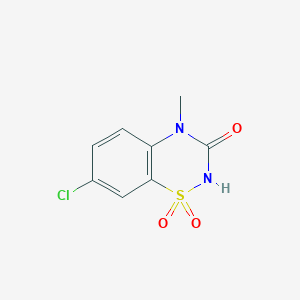
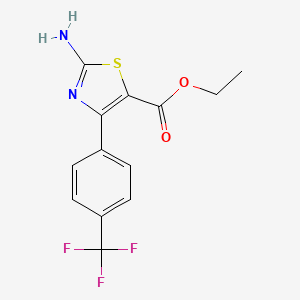


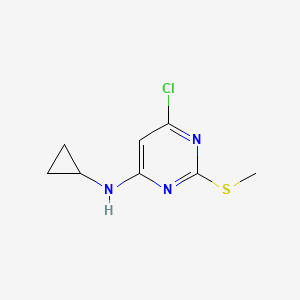

![2-[(Methylthio)(3-nitrophenylthio)methylene]-malononitrile](/img/structure/B1604473.png)

